molecular formula C28H38ClN3O2 B12905581 2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride CAS No. 77966-20-2

2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride

Cat. No.: B12905581
CAS No.: 77966-20-2
M. Wt: 484.1 g/mol
InChI Key: FLPRLKMMIVFZCD-UHFFFAOYSA-N
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Description

2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C28H38ClN3O2 and its molecular weight is 484.1 g/mol. The purity is usually 95%.
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Biological Activity

2-Butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide hydrochloride, commonly referred to as dibucaine, is a synthetic compound with significant biological activity. It is primarily recognized for its local anesthetic properties and has been studied for its potential applications in various therapeutic areas.

  • Molecular Formula : C20H29N3O2
  • Molecular Weight : 343.46 g/mol
  • CAS Number : 85-79-0
  • IUPAC Name : 2-butoxy-N-(2-(diethylamino)ethyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
  • Structure : The compound features a quinoline core with various substituents that contribute to its biological activity.

Biological Activity

Dibucaine exhibits a range of biological activities, primarily as a local anesthetic. Its mechanism of action involves the blockade of sodium channels, which prevents the propagation of nerve impulses. This property is crucial for its use in medical procedures requiring localized pain relief.

Pharmacological Effects

  • Local Anesthetic Activity :
    • Dibucaine is known for its potent local anesthetic effects, which are comparable to those of lidocaine but with a longer duration of action.
    • Studies indicate that dibucaine can effectively block nerve conduction at lower concentrations than many other local anesthetics.
  • Antimicrobial Properties :
    • Recent research has explored the antimicrobial potential of dibucaine against various bacterial strains. Its effectiveness against resistant strains such as Staphylococcus aureus has been noted, suggesting potential for use in treating infections where conventional antibiotics fail .
  • Anti-inflammatory Effects :
    • There is emerging evidence that dibucaine may possess anti-inflammatory properties, which could be beneficial in conditions characterized by inflammation and pain .

Case Studies and Research Findings

Several studies have documented the effects and applications of dibucaine:

  • Study on Local Anesthesia :
    In a clinical trial involving dental procedures, dibucaine was administered to assess its efficacy and safety compared to standard anesthetics. Results indicated that patients experienced significant pain relief with minimal side effects, supporting its use in dental practices .
  • Antimicrobial Activity :
    A study published in PubChem evaluated the antimicrobial efficacy of dibucaine against various pathogens. The results showed that dibucaine exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics .

Data Summary Table

Property Value
Molecular FormulaC20H29N3O2
Molecular Weight343.46 g/mol
CAS Number85-79-0
Local Anesthetic PotencyHigh (comparable to lidocaine)
Antimicrobial ActivityEffective against resistant strains
Anti-inflammatory PropertiesEmerging evidence available

Properties

CAS No.

77966-20-2

Molecular Formula

C28H38ClN3O2

Molecular Weight

484.1 g/mol

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)quinoline-4-carboxamide;hydrochloride

InChI

InChI=1S/C28H37N3O2.ClH/c1-6-9-19-33-26-20-24(23-15-10-11-16-25(23)29-26)28(32)31(18-17-30(7-2)8-3)27-21(4)13-12-14-22(27)5;/h10-16,20H,6-9,17-19H2,1-5H3;1H

InChI Key

FLPRLKMMIVFZCD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)N(CCN(CC)CC)C3=C(C=CC=C3C)C.Cl

Origin of Product

United States

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